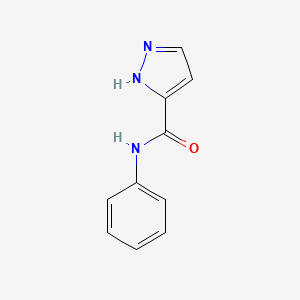

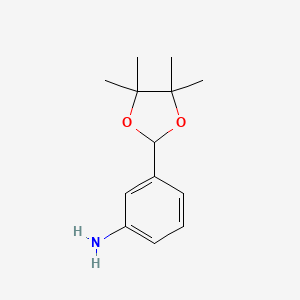

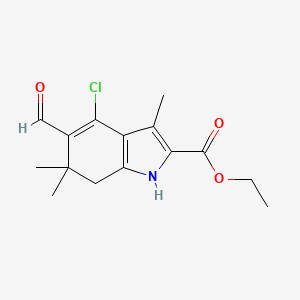

![molecular formula C15H12N2O2 B1298435 Acide 2-méthyl-1-phényl-1H-benzo[d]imidazole-5-carboxylique CAS No. 92437-43-9](/img/structure/B1298435.png)

Acide 2-méthyl-1-phényl-1H-benzo[d]imidazole-5-carboxylique

Vue d'ensemble

Description

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are a significant class of compounds with a wide range of biological activities, including antitumor, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles starts with o-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation . Similarly, benzimidazoles can be synthesized from carboxylic acids in one step using 1,2-phenylenediamines . These methods provide a variety of benzimidazole derivatives, which can be further modified to enhance their biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution pattern on the benzimidazole core can significantly influence the biological activity of these compounds. For example, the crystal structure of a related compound, methyl 4'-[(2-p-chlorophenyl-1H-benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, was determined by single-crystal X-ray diffraction, which helps in understanding the spatial arrangement of the substituents and their potential interactions with biological targets .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, cyclocondensation, and coupling reactions, to yield compounds with potential biological activities. For instance, Schiff bases derived from benzimidazoles can react with ortho-position attach biphenyl tetrazole with different substituents amino group cyclocondensation with appropriate reagents . These reactions are crucial for the development of new compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzimidazole core. The compounds' structures are elucidated using spectroscopic techniques like FTIR, 1H NMR, and mass spectroscopy . These properties are important for the compounds' formulation and delivery as potential therapeutic agents.

Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés du benzimidazole, y compris l'acide 2-méthyl-1-phényl-1H-benzo[d]imidazole-5-carboxylique, ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux . La présence d'un groupe méthyle en position 5 (6) sur l'échafaudage du benzimidazole a été trouvée pour influencer l'activité anticancéreuse . Les composés avec des groupes donneurs d'électrons (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) ont montré une augmentation significative de l'activité anticancéreuse .

Activité antimicrobienne

Les composés benzimidazoles ont été rapportés comme possédant une large gamme d'applications thérapeutiques, y compris l'activité antimicrobienne . La structure de base du benzimidazole peut être modifiée pour améliorer ses bioactivités, ce qui en fait un pharmacophore prometteur pour le développement de nouveaux agents antimicrobiens .

Activité antivirale

Les dérivés du benzimidazole sont également connus pour leurs propriétés antivirales . La similitude structurelle du benzimidazole avec les nucléotides présents dans le corps humain en fait un candidat potentiel pour le développement de nouveaux agents antiviraux .

Activité antifongique

Les composés benzimidazoles, y compris l'this compound, ont été rapportés comme présentant des propriétés antifongiques . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antifongiques .

Activité anti-inflammatoire

Les composés benzimidazoles sont connus pour leurs propriétés anti-inflammatoires . Le noyau benzimidazole peut être modifié pour améliorer son activité anti-inflammatoire, ce qui en fait un pharmacophore prometteur pour le développement de nouveaux médicaments anti-inflammatoires .

Activité antihypertensive

Les dérivés du benzimidazole ont été rapportés comme présentant des propriétés antihypertensives . La similitude structurelle du benzimidazole avec les nucléotides présents dans le corps humain en fait un candidat potentiel pour le développement de nouveaux agents antihypertenseurs .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . They are known to interact with various targets, including enzymes and receptors, involved in cancer progression .

Mode of Action

The structure-activity relationship (sar) analysis of synthesized benzimidazoles showed that the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold significantly influences the anticancer activity . The presence of electron-donating groups also caused a significant increase in anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways involved in cell proliferation and survival, contributing to their anticancer effects .

Pharmacokinetics

The compound’s molecular weight (25227) and its chemical structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

Benzimidazole derivatives have been reported to exhibit anticancer activity against various cancer cell lines .

Propriétés

IUPAC Name |

2-methyl-1-phenylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJMHKQYSUDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347306 | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92437-43-9 | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92437-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

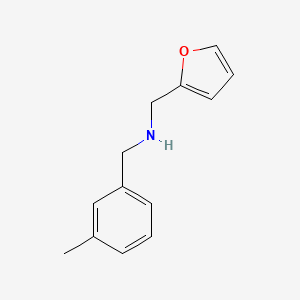

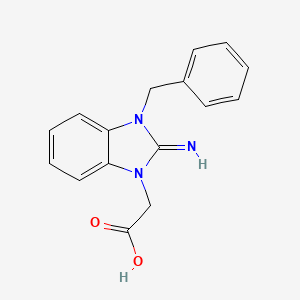

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

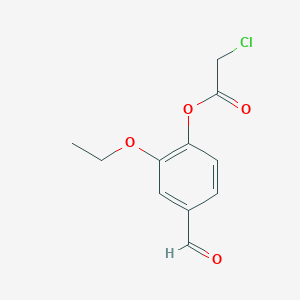

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)